N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide
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Overview
Description
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide is a chemical compound with the molecular formula C12H14N2O3. It is known for its unique structure, which includes a formamido group attached to a phenyl ring, and an acetamide group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide typically involves the reaction of 2-formamidobenzaldehyde with acetamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high purity and yield .
Chemical Reactions Analysis
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The formamido and acetamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide involves its interaction with specific molecular targets and pathways. The formamido and acetamide groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, including inhibition of certain enzymes and modulation of cellular pathways .
Comparison with Similar Compounds
N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide can be compared with other similar compounds, such as:
N-(3-(2-Formamido-5-methoxyphenyl)-3-oxopropyl)acetamide: This compound has a methoxy group attached to the phenyl ring, which can influence its chemical and biological properties.
N-(3-(2-Formamidophenyl)-3-oxopropyl)acetamide derivatives: Various derivatives of this compound can be synthesized by modifying the formamido or acetamide groups, leading to different chemical and biological activities.
The uniqueness of this compound lies in its specific structure and the presence of both formamido and acetamide groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
65853-80-7 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-[3-(2-formamidophenyl)-3-oxopropyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-9(16)13-7-6-12(17)10-4-2-3-5-11(10)14-8-15/h2-5,8H,6-7H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
QLDWOSIDMFWKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(=O)C1=CC=CC=C1NC=O |
Origin of Product |
United States |
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